Cas no 1593661-78-9 (11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid)

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid is a bifunctional reagent featuring a hydrazide group and an NHS ester, enabling selective conjugation with carbonyl compounds (e.g., aldehydes, ketones) and primary amines, respectively. The extended undecane spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation in aqueous or organic media. The trifluoroacetic acid (TFA) counterion ensures stability and compatibility with peptide synthesis and labeling applications. This compound is particularly useful for crosslinking biomolecules, such as proteins or antibodies, with high specificity under mild conditions. Its well-defined reactivity and spacer length make it suitable for controlled bioconjugation in diagnostics, drug delivery, and biomaterial functionalization.
11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid structure
1593661-78-9 structure
Product name:11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid
CAS No:1593661-78-9
MF:C17H26F3N3O5
Molecular Weight:409.400655269623
CID:5036692
PubChem ID:156026938

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid 化学的及び物理的性質

名前と識別子

    • 11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanehydrazide trifluoroacetic acid salt
    • 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid
    • 11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanehydrazide 2,2,2-trifluoroacetate
    • KMUH (N-(kappa-Maleimidoundecanoic acid) hydrazide
    • 1593661-78-9
    • インチ: 1S/C15H25N3O3.C2HF3O2/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21;3-2(4,5)1(6)7/h10-11H,1-9,12,16H2,(H,17,19);(H,6,7)
    • InChIKey: KNPBINHKTCSAHP-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.O=C1C=CC(N1CCCCCCCCCCC(NN)=O)=O

計算された属性

  • 精确分子量: 409.18245542 g/mol
  • 同位素质量: 409.18245542 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 9
  • 重原子数量: 28
  • 回転可能化学結合数: 11
  • 複雑さ: 459
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130
  • 分子量: 409.4

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
BAI LING WEI Technology Co., Ltd.
A012740604-50mg
11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid
1593661-78-9 97%
50mg
¥3534 2023-11-24
Aaron
AR01JM3E-50mg
KMUH (N-(κ-Maleimidoundecanoic acid) hydrazide
1593661-78-9 97%
50mg
$685.00 2025-02-10
BAI LING WEI Technology Co., Ltd.
2740604-50MG
KMUH (N-(κ-Maleimidoundecanoic acid) hydrazide, 97%
1593661-78-9 97%
50MG
¥ 3534 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252025-50mg
KMUH(N-(κ-maleimidoundecanoic acid)hydrazide, trifluoroacetic acid salt)
1593661-78-9 98%
50mg
¥4947.00 2023-11-21

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid 関連文献

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acidに関する追加情報

Chemical Profile of 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide and 2,2,2-trifluoroacetic acid (CAS No. 1593661-78-9)

The compound CAS No. 1593661-78-9, chemically identified as 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide, is a novel heterocyclic derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.

Structurally, 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide features a dioxopyrrol ring system linked to an undecanehydrazide moiety. The dioxopyrrol moiety is known for its ability to interact with biological targets in a highly specific manner, while the undecanehydrazide segment introduces hydrophilic and reactive sites that can be exploited for modulating biological activity. The combination of these structural features suggests potential applications in the development of small-molecule inhibitors or modulators targeting various disease pathways.

The co-presentation of 2,2,2-trifluoroacetic acid alongside 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide (CAS No. 1593661-78-9) further enhances the complexity and functionality of this chemical system. 2,2,2-Trifluoroacetic acid, a fluorinated carboxylic acid derivative, is known for its stability under various chemical conditions and its ability to enhance the metabolic stability of drug candidates. The presence of this acid moiety in the compound may contribute to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to enzymatic degradation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction profiles of 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide with various biological targets. Studies have indicated that this compound exhibits potential binding interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases. Additionally, the fluorinated acid component may enhance the compound's solubility and cell membrane permeability, further improving its pharmacological efficacy.

In vitro studies have demonstrated that 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide possesses inhibitory activity against certain kinases and proteases associated with cancer progression. The dioxopyrrol ring system is particularly noteworthy for its ability to disrupt protein-protein interactions critical for tumor growth and metastasis. Furthermore, the hydrazide functionality allows for covalent bonding with target proteins, potentially leading to more durable therapeutic effects.

The integration of 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide with 2,2,2-trifluoroacetic acid has also opened new avenues for exploring synergistic effects in drug design. The fluorine atoms in the trifluoroacetic acid moiety can influence electronic properties and binding interactions at a molecular level, potentially enhancing the compound's ability to modulate biological pathways more effectively than individual components alone.

Current research is focused on optimizing synthetic routes for large-scale production of this compound while maintaining high purity standards. Advances in green chemistry principles have encouraged the development of sustainable methodologies for synthesizing complex heterocyclic derivatives like 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide, ensuring minimal environmental impact without compromising yield or quality.

The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The combination of these attributes makes 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide (CAS No. 1593661-78-9) a valuable asset in drug discovery pipelines targeting neurological disorders, infectious diseases, and metabolic conditions. Ongoing clinical trials are evaluating the safety and efficacy of related compounds as potential treatments for these conditions.

As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining chemistry, biology, and computational science, compounds like 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide are poised to play a pivotal role in next-generation therapeutics. The unique structural features and functional properties of this molecule highlight its potential as a lead compound or building block for novel drug candidates with broad therapeutic applications.

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